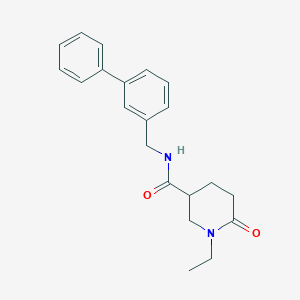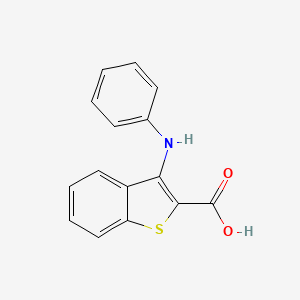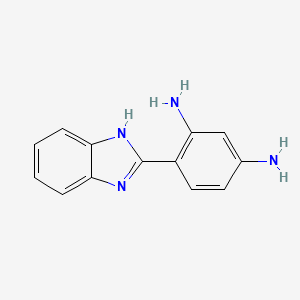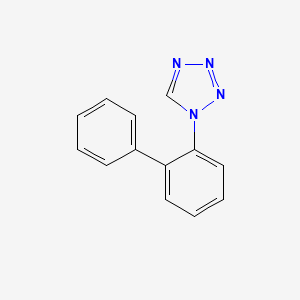![molecular formula C18H22N4O3S B5679900 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R,5S)-6-azabicyclo[321]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 6-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Attachment of the carbonyl group: This step usually involves acylation reactions under controlled conditions to introduce the carbonyl functionality.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 2-Azabicyclo[2.2.1]heptane
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
Uniqueness
3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-18(22-12-13-3-1-5-16(22)9-13)14-4-2-6-17(10-14)26(24,25)20-11-15-7-8-19-21-15/h2,4,6-8,10,13,16,20H,1,3,5,9,11-12H2,(H,19,21)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUABJSPMJAIH-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)

![2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5679870.png)
![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
![phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone](/img/structure/B5679901.png)

![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)

